molecular formula C22H23N3O3S B2661215 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 840509-28-6

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Katalognummer: B2661215
CAS-Nummer: 840509-28-6
Molekulargewicht: 409.5
InChI-Schlüssel: ZGKPIKRLSRTZPA-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetically designed small molecule recognized in research for its activity as a dual agonist of the Peroxisome Proliferator-Activated Receptor alpha and gamma subtypes (PPARα/γ). The simultaneous modulation of these two nuclear receptor pathways is a sought-after strategy in the investigation of metabolic disorders, as PPARγ activation influences insulin sensitization and glucose metabolism, while PPARα activation regulates lipid homeostasis and fatty acid oxidation. This dual-action mechanism positions this compound as a valuable pharmacological tool for studying complex conditions like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), where integrated metabolic control is desired. Research utilizing this agonist can provide insights into the synergistic effects and potential benefits of co-activating these receptors compared to single-pathway targeting, aiding in the exploration of next-generation therapeutics for metabolic syndrome. The compound's structure, featuring a thiazolidinedione-related core, is a point of interest for structure-activity relationship (SAR) studies aimed at optimizing potency and minimizing off-target effects. It is strictly for use in in vitro and in vivo preclinical research to further our understanding of PPAR-mediated signaling and metabolic regulation.

Eigenschaften

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-5-3-4-6-17(15)24-9-11-25(12-10-24)22-23-21(27)20(29-22)14-16-7-8-18(26)19(13-16)28-2/h3-8,13-14,26H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPIKRLSRTZPA-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic molecule characterized by a thiazole ring, a benzylidene moiety, and a piperazine substituent. This structure suggests significant potential for biological activity, particularly in pharmacological applications. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, which are critical for its biological interactions.

Structural Features and Implications

The compound's structural features include:

  • Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Benzylidene Moiety : Contributes to the compound's ability to interact with biological targets.
  • Piperazine Substituent : Commonly associated with antidepressant effects and central nervous system modulation.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Properties : The compound may inhibit bacterial growth, suggesting potential use as an antibacterial agent.
  • Antidepressant Effects : The piperazine component is linked to modulation of neurotransmitter systems, which may alleviate symptoms of depression.
  • Antioxidant Activity : Hydroxy and methoxy groups can contribute to radical scavenging properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Studies : In vitro assays have shown that similar thiazole derivatives exhibit significant antibacterial activity against various pathogens, indicating that this compound may possess similar properties .
  • Cytotoxicity Against Cancer Cells : Research has demonstrated that compounds with related structures can effectively inhibit the growth of cancer cell lines, such as M-HeLa (cervical cancer) cells. For instance, one study reported IC50 values indicating moderate to significant efficacy against human breast cancer cells .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1. 4-(4-hydroxyphenyl)-2-piperazinonePiperazine ring, phenolic groupAntidepressant
2. 5-(4-methoxybenzylidene)-2-thiazolidinoneThiazolidinone coreAntimicrobial
3. 1-(4-hydroxyphenyl)piperazinePiperazine ring, hydroxyl groupAntidepressant

Understanding the mechanisms through which (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one exerts its effects is crucial for therapeutic applications. Interaction studies indicate that the compound may modulate enzyme activity related to neurotransmitter systems and cellular signaling pathways.

Pharmacokinetics and Pharmacodynamics

Further investigation into the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) of this compound is necessary to establish its therapeutic viability. These studies will elucidate how the compound behaves in biological systems and its potential side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with key analogs:

Compound Name Benzylidene Substituent Piperazine/Piperidine Substituent Key Properties/Activities Reference
(E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one 4-hydroxy-3-methoxy 4-(o-tolyl)piperazin-1-yl Hypothesized antioxidant, antimicrobial
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (6a–j) Variable (e.g., nitro, chloro) Substituted phenylamino Antimicrobial activity varies with substituents
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one 3-nitrobenzylidene 4-(p-tolyl)piperazin-1-yl Enhanced lipophilicity; potential antitubercular activity
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 4-methoxybenzylidene Piperidin-1-yl Reduced receptor affinity; higher solubility
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one 4-hydroxybenzylidene 4-(4-chlorophenyl)piperazin-1-yl Increased receptor binding; lower metabolic stability

Key Findings from Comparative Studies

Configuration and Activity :

  • The E-configuration in the target compound likely optimizes spatial alignment for hydrogen bonding, unlike Z-configuration analogs (e.g., ), which may exhibit reduced bioactivity due to unfavorable stereoelectronics.

Receptor Binding and Solubility :

  • Piperazine-containing analogs (e.g., ) generally show stronger receptor interactions than piperidine derivatives (e.g., ), but the latter may have better solubility due to reduced aromaticity.

Biological Activity Trends :

  • Nitro-substituted analogs (e.g., ) demonstrate antimycobacterial activity, while hydroxy/methoxy-substituted compounds (e.g., target compound, ) are linked to antioxidant effects, aligning with structure-activity relationship (SAR) principles .

Computational and Experimental Validation

  • Multiwfn Analysis : Computational studies using Multiwfn could quantify electron localization differences between the target compound and analogs, explaining substituent-driven bioactivity variations.
  • Virtual Screening : Methods for similarity comparison (e.g., Tanimoto coefficients) highlight shared thiazol-4(5H)-one cores but differentiate bioactivity based on substituent electronic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.